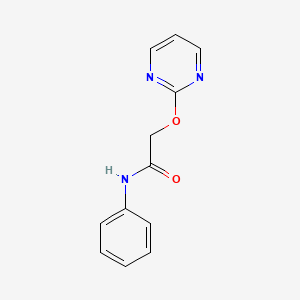

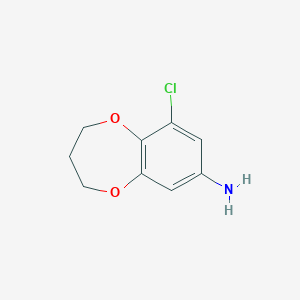

![molecular formula C16H13N3O2S B2734072 (E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 69438-10-4](/img/structure/B2734072.png)

(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms. The presence of a benzylidene group suggests that it might have aromatic properties. The nitro group (-NO2) is a strong electron-withdrawing group, which could impact the molecule’s reactivity .

Molecular Structure Analysis

The molecule likely has a complex structure due to the presence of multiple functional groups and a cyclic component. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The presence of the nitro group could make the molecule susceptible to reduction reactions. Additionally, the carbon-nitrogen double bond (C=N) in the benzylidene group could potentially be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity could be influenced by the functional groups present in the molecule .科学的研究の応用

Synthesis and Chemical Properties

On the Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a closely related compound, was utilized in synthesizing various pyrrolobenzo[b]thieno[1,4]diazepines. These compounds were synthesized through the conversion of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into its corresponding 2-(pyrrol-1-yl) derivative, showcasing a methodology for creating complex heterocyclic structures from simpler thiophene derivatives H. El-Kashef et al., 2007.

Antimicrobial and Pharmacological Research

Antiarrhythmic, Serotonin Antagonist and Antianxiety Activities

A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This research highlights the compound's potential as a precursor in developing pharmacological agents A. Amr et al., 2010.

Material Science and Dye Applications

Synthesis of Azo Benzo[b]thiophene Derivatives as Disperse Dyes

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile was reacted with various coupling components to produce azo dyes. These dyes exhibited good coloration and fastness properties on polyester, indicating the compound's utility in dye synthesis and applications in material science R. W. Sabnis & D. W. Rangnekar, 1989.

Theoretical and Computational Chemistry

Experimental and Quantum Chemical Calculations

Research involving 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a compound structurally similar to the one of interest, focused on its experimental and quantum chemical analysis. This study provides valuable insights into the compound's electronic structure and reactivity, which are crucial for designing new molecules with desired properties H. Oturak et al., 2017.

作用機序

将来の方向性

特性

IUPAC Name |

2-[(E)-(4-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c17-9-14-13-3-1-2-4-15(13)22-16(14)18-10-11-5-7-12(8-6-11)19(20)21/h5-8,10H,1-4H2/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTZMWJZAWZZQK-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2733990.png)

![1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2733992.png)

![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733994.png)

![4-[4-Bromo-3-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2733998.png)

![N-benzyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2734004.png)

![Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate](/img/structure/B2734008.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2734009.png)

![Methyl 3-[(methylsulfonimidoyl)methyl]benzoate](/img/structure/B2734012.png)